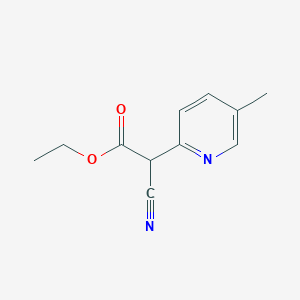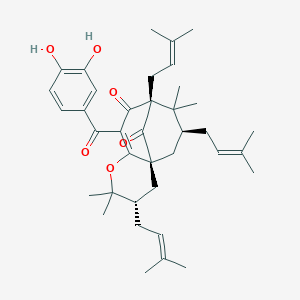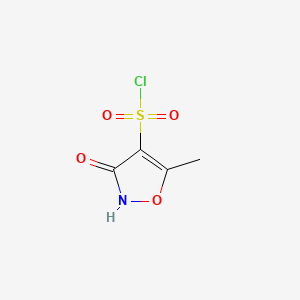![molecular formula C7H16Cl2N2 B13905313 trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B13905313.png)
trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride: is a chemical compound with the molecular formula C7H16Cl2N2 and a molecular weight of 199.1228 g/mol . This compound is often used in pharmaceutical research and has various applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as:
Formation of the pyrrole ring: This can be achieved through the reaction of suitable amines with diketones or other carbonyl compounds.
Hydrogenation: The pyrrole ring is then hydrogenated to form the octahydro-pyrrolo structure.
Methylation: Introduction of the methyl group at the 2-position.
Formation of the dihydrochloride salt: This is achieved by treating the compound with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, ensuring that the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the use of catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry: : In chemistry, trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: : In biological research, this compound can be used to study the effects of specific molecular structures on biological systems. It may also be used in the development of new drugs or therapeutic agents.
Medicine: : In medicine, this compound may be investigated for its potential therapeutic effects. It could be used in the development of new medications for various diseases.
Industry: : In industrial applications, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride involves its interaction with specific molecular targets in biological systems. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
類似化合物との比較
Similar Compounds
2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole: This compound is similar in structure but lacks the dihydrochloride salt form.
Octahydro-pyrrolo[3,4-c]pyrrole: This compound lacks the methyl group at the 2-position.
trans-2-Methyl-pyrrolo[3,4-c]pyrrole: This compound lacks the octahydro structure.
Uniqueness: : trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole dihydrochloride is unique due to its specific structural features, including the trans-configuration, the presence of the methyl group at the 2-position, and the dihydrochloride salt form
特性
分子式 |
C7H16Cl2N2 |
|---|---|
分子量 |
199.12 g/mol |
IUPAC名 |
(3aR,6aR)-5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;dihydrochloride |
InChI |
InChI=1S/C7H14N2.2ClH/c1-9-4-6-2-8-3-7(6)5-9;;/h6-8H,2-5H2,1H3;2*1H/t6-,7-;;/m1../s1 |
InChIキー |
NQSFFBGSZKBOTL-GPJOBVNKSA-N |
異性体SMILES |
CN1C[C@H]2CNC[C@@H]2C1.Cl.Cl |
正規SMILES |
CN1CC2CNCC2C1.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromopyrazolo[1,5-a]pyridin-5-amine](/img/structure/B13905232.png)

![(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13905255.png)











